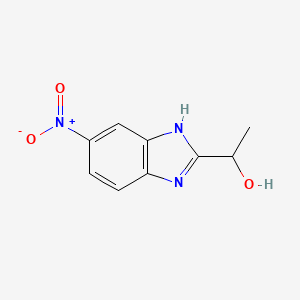

1-(5-Nitro-1h-benzimidazol-2-yl)ethanol

Description

Broad Significance of Benzimidazole (B57391) Scaffolds in Organic Synthesis and Functional Materials

The benzimidazole scaffold is recognized as a "privileged" structure in drug design and discovery. nih.govnih.gov Its rigid, planar nature and the presence of both hydrogen bond donors and acceptors facilitate strong interactions with a wide range of biological macromolecules. nih.govresearchgate.net This has led to the development of numerous benzimidazole-containing drugs with applications as anticancer, antimicrobial, antiviral, and antihypertensive agents. rsc.orgnih.goveurekaselect.com

In organic synthesis, benzimidazoles are valuable intermediates and building blocks. eurekaselect.commdpi.com The synthesis of the benzimidazole core is well-established, with the most common method being the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. semanticscholar.orgrsc.orgorganic-chemistry.org This straightforward approach allows for the introduction of a wide variety of substituents at the 2-position, leading to a large library of derivatives. rjlbpcs.com The chemical stability and aromaticity of the benzimidazole ring system make it a reliable platform for constructing more complex molecules. Beyond medicine, these scaffolds are explored in the field of functional materials for applications in polymers and dyes. researchgate.netrjlbpcs.com

The Role of Nitro Group Substitution in Modulating Chemical Properties and Molecular Interactions

The introduction of a nitro group (–NO₂) onto the benzimidazole scaffold significantly alters its electronic properties and chemical reactivity. researchgate.net As a potent electron-withdrawing group, the nitro substituent decreases the electron density of the aromatic ring system. researchgate.netrsc.org This modification has several important consequences:

Activation for Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitro-substituted benzene (B151609) ring makes it more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to introduce other functional groups. nih.govnih.gov

Modulation of Acidity: The electron-withdrawing effect of the nitro group increases the acidity of the N-H proton on the imidazole (B134444) ring, influencing its ionization state and interaction capabilities.

Influence on Biological Activity: The presence of a nitro group is a key feature in many antimicrobial and antiprotozoal drugs. nih.govresearchgate.net Its ability to undergo metabolic reduction within target organisms can lead to the formation of reactive intermediates that are cytotoxic to pathogens. researchgate.net Research into 5-nitro benzimidazole derivatives has shown their potential in developing novel therapeutic agents, including those with vasorelaxant and antiviral properties. scholarsresearchlibrary.comnih.gov

Foundational Research Context for 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol and its Derivatives

This compound is a specific derivative that combines the benzimidazole core with both a nitro group at the 5-position and a 1-hydroxyethyl group at the 2-position. The foundational research for this compound lies at the intersection of synthetic methodology development and the exploration of structure-activity relationships in medicinal chemistry.

The synthesis of such compounds generally follows established protocols for benzimidazole formation. A common pathway involves the condensation of 4-nitro-o-phenylenediamine (B140028) with lactic acid or a related derivative. rsc.org Alternatively, reactions can be designed using appropriately substituted aldehydes. nih.govscholarsresearchlibrary.com For instance, a general synthesis of 6-nitro-1H-benzimidazole derivatives involves reacting 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes using an oxidizing agent like sodium metabisulfite (B1197395). rsc.org

The specific chemical properties of this compound are cataloged in chemical databases, providing a baseline for its scientific identity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃O₃ | nih.govchemicalbook.com |

| Molecular Weight | 207.19 g/mol | nih.govchemicalbook.com |

| Melting Point | 148-150 °C | chemicalbook.com |

| pKa | 9.44 ± 0.10 (Predicted) | chemicalbook.com |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

This data is computationally predicted or sourced from chemical catalogs.

Research on related 5-nitro-2-substituted benzimidazoles provides context for the study of this specific molecule. For example, various 2-substituted-5-nitro benzimidazole derivatives have been synthesized and evaluated for their antioxidant activity. researchgate.net Similarly, studies on 5-nitro-1H-benzimidazole derivatives bearing different heterocyclic rings at other positions have been conducted to assess their antiviral capabilities. nih.gov These studies underscore the scientific interest in how different substituents at the 2-position, such as the 1-hydroxyethyl group in the compound of focus, modulate the biological and chemical properties conferred by the 5-nitrobenzimidazole (B188599) scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-nitro-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5(13)9-10-7-3-2-6(12(14)15)4-8(7)11-9/h2-5,13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFGODDNHJTTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Nitro 1h Benzimidazol 2 Yl Ethanol and Analogous Nitrobenzimidazole Derivatives

Established Synthetic Routes to the Benzimidazole (B57391) Core Structure

The formation of the benzimidazole ring is a cornerstone of synthesizing a vast array of derivatives. Two primary and well-established methodologies include condensation reactions and oxidative cyclization protocols.

The most traditional and widely employed method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with a carbonyl-containing compound, such as a carboxylic acid or an aldehyde. thieme-connect.comnih.gov This approach, often referred to as the Phillips method when using carboxylic acids, typically involves heating the reactants in the presence of an acid catalyst like hydrochloric acid. nih.gov

The reaction mechanism generally proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the carbonyl group of the precursor. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. A variety of carbonyl precursors can be utilized, leading to diverse C2-substituted benzimidazoles. For instance, the reaction of ortho-phenylenediamine with formic acid yields the parent 1H-benzimidazole. slideshare.net

Numerous modifications and improvements to this classical condensation have been developed to enhance yields, shorten reaction times, and employ milder conditions. rsc.org These include the use of various catalysts such as Lewis acids (e.g., TiCl₃OTf, VOSO₄, MgI₂) and solid-supported catalysts. rsc.org Solvent-free conditions and microwave irradiation have also been successfully applied to promote these reactions, aligning with the principles of green chemistry. thieme-connect.comrsc.org

Table 1: Examples of Catalysts Used in Condensation Reactions for Benzimidazole Synthesis

| Catalyst | Carbonyl Precursor | Key Features |

| p-Toluenesulfonic acid | Aldehydes | Grinding, solvent-free conditions, short reaction times. rsc.org |

| MgCl₂·6H₂O | Aldehydes | High yields, short reaction times. rsc.org |

| Al₂O₃/CuI/PANI nanocomposite | Aldehydes | Mild conditions, excellent yields. rsc.org |

| Brønsted acidic ionic liquid | Aldehydes | Reusable catalyst, mild reaction conditions. rsc.org |

| Bismuth nitrate | Aldehydes | Room temperature synthesis, good yields. rsc.org |

Oxidative Cyclization Protocols for Benzimidazole Formation

An alternative and powerful strategy for constructing the benzimidazole core involves the oxidative cyclization of various precursors. These methods often offer different substrate scopes and reaction conditions compared to traditional condensation reactions.

One notable approach is the oxidative cyclization of N-aryl amidines. nih.govacs.org This transformation can be mediated by reagents such as iodobenzene (B50100) diacetate (PIDA) or copper-based catalysts. nih.govacs.org This method is particularly useful for parallel synthesis and the generation of benzimidazole libraries for medicinal chemistry applications. nih.govacs.org

Another innovative oxidative cyclization utilizes D-glucose as a C1 synthon for the reaction with ortho-phenylenediamines. organic-chemistry.orgacs.orgresearchgate.net This metal-free approach is environmentally benign, using water as a solvent, and proceeds with broad functional group tolerance to afford excellent yields of benzimidazoles. organic-chemistry.orgacs.org The reaction mechanism is thought to involve the in-situ generation of a methine equivalent from glucose. acs.org Other oxidative systems, such as hydrogen peroxide in the presence of hydrochloric acid, have also been employed for the one-pot synthesis of 2-arylbenzimidazoles from ortho-phenylenediamines and aldehydes. organic-chemistry.org

Strategies for Nitro Group Introduction into Benzimidazole Derivatives

The introduction of a nitro group onto the benzimidazole ring is a key step in the synthesis of 1-(5-nitro-1H-benzimidazol-2-yl)ethanol and its analogs. This can be achieved either by direct nitration of a pre-formed benzimidazole core or by starting with a nitro-substituted precursor.

Direct electrophilic nitration of the benzimidazole ring typically occurs on the benzene (B151609) portion of the molecule. The reaction of benzimidazole with a mixture of nitric acid and sulfuric acid generally leads to the formation of 5(6)-nitrobenzimidazole as the major product. researchgate.netresearchgate.net The nitration of 2-substituted benzimidazoles also primarily yields the 5-nitro derivative. orientjchem.org The position of nitration is influenced by the electronic nature of the imidazole (B134444) ring and any substituents present. For instance, the nitration of 2-benzyl-benzimidazole can result in nitration on both the benzimidazole ring and the benzyl (B1604629) substituent, yielding 5(6)-nitro-2-(4-nitrobenzyl)-benzimidazole. rsc.org

It has been noted that the conditions of the nitration reaction can be controlled to favor specific isomers. For example, temperature-dependent nitration has been observed, where room temperature nitration may occur at one position, while at higher temperatures, dinitration can occur at different positions of a substituted benzimidazole system. pjsir.org Ozone-mediated nitration of benzimidazole derivatives with nitrogen dioxide has also been explored, leading to the formation of novel 1-nitrobenzimidazole derivatives, although in low yields. nih.gov

A more regioselective and often preferred method for preparing 5-nitrobenzimidazoles is to begin with a nitro-substituted ortho-phenylenediamine. The most common starting material for this approach is 4-nitro-ortho-phenylenediamine (also known as 4-nitro-1,2-phenylenediamine). tandfonline.comscholarsresearchlibrary.comresearchgate.net

This nitro-substituted diamine can then undergo condensation with a variety of carbonyl compounds, such as aldehydes or carboxylic acids, under acidic conditions to directly form the 5-nitrobenzimidazole (B188599) ring system. tandfonline.comscholarsresearchlibrary.com This strategy avoids the potentially harsh conditions and regioselectivity issues associated with direct nitration of the benzimidazole core. For example, the cyclo-condensation of 4-nitro-ortho-phenylenediamine with various phenoxyacetic acids in the presence of hydrochloric acid has been shown to be an efficient route to 5-nitro-2-aryl substituted-1H-benzimidazoles, with microwave-assisted synthesis offering advantages in terms of yield and reaction time. tandfonline.com Similarly, reaction with ethyl formate (B1220265) can yield 5-nitro-1H-benzimidazole. tsijournals.com

Table 2: Comparison of Methods for Nitro Group Introduction

| Method | Starting Material | Key Features | Potential Issues |

| Direct Nitration | Benzimidazole derivative | Utilizes a pre-formed benzimidazole core. | Can lead to mixtures of isomers; may require harsh conditions. researchgate.netresearchgate.net |

| Synthesis from Nitro-Substituted Precursor | 4-Nitro-ortho-phenylenediamine | High regioselectivity for the 5-nitro position; generally milder conditions. tandfonline.comscholarsresearchlibrary.com | Requires the synthesis or availability of the nitro-substituted diamine. |

Specific Synthetic Approaches to this compound and Related 2-Substituted Analogues

The synthesis of the target compound, this compound, involves the condensation of 4-nitro-ortho-phenylenediamine with a suitable C2-precursor that can be converted to the 1-hydroxyethyl group. While specific literature detailing the direct synthesis of this compound is not extensively available, the general synthetic strategies for analogous compounds provide a clear pathway.

A plausible synthetic route would involve the reaction of 4-nitro-ortho-phenylenediamine with lactic acid or a derivative thereof. The condensation would lead directly to the formation of the this compound structure.

The synthesis of structurally related 2-substituted-5-nitrobenzimidazoles is well-documented. For instance, a range of 2-aryl-5-nitrobenzimidazoles has been prepared by the condensation of 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes. scholarsresearchlibrary.comresearchgate.net In some cases, an oxidizing agent like sodium metabisulfite (B1197395) is used to facilitate the cyclization of the intermediate Schiff base. scholarsresearchlibrary.com

For other 2-substituted analogs, different carbonyl precursors are used. The synthesis of 2-benzyl-5-nitrobenzimidazole is achieved by the condensation of 4-nitro-o-phenylenediamine (B140028) with phenylacetic acid. umich.edu Similarly, 2-aminobenzimidazole (B67599) derivatives can be synthesized from 4-nitro-1,2-phenylenediamine by reaction with cyanogen (B1215507) bromide to form 5(6)-nitro-1H-benzimidazol-2-amine, which can then be further functionalized. nih.gov

The synthesis of related nitroimidazole-ethanols, such as 2-methyl-5-nitroimidazole-1-ethanol, has been achieved by reacting 2-methyl-5-nitroimidazole (B138375) with ethylene (B1197577) oxide in the presence of formic acid and sulfuric acid. google.com Although this is an N-alkylation of a pre-formed nitroimidazole, it demonstrates a method for introducing an ethanol (B145695) substituent. A similar strategy for C-alkylation at the 2-position of a benzimidazole would be less straightforward.

Cyclization of Functionalized Precursors to Form the 2-Ethanolic Moiety

The direct formation of the 2-ethanolic moiety on the benzimidazole scaffold can be achieved through the cyclization of appropriately functionalized precursors. A primary method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative that already contains the desired hydroxyethyl (B10761427) group.

A general and direct approach to synthesizing 2-(1-hydroxyethyl)benzimidazole involves the reaction of 1,2-phenylenediamine with 2-hydroxypropanoic acid. researchgate.net This reaction is typically performed under reflux conditions, sometimes with a catalyst like sodium bisulfite to facilitate the cyclization. researchgate.net For the synthesis of the target compound, this compound, this method would be adapted by using 4-nitro-o-phenylenediamine as the starting material. The condensation reaction between 4-nitro-o-phenylenediamine and 2-hydroxypropanoic acid would lead to the formation of the desired product in a single cyclization step.

The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization with the elimination of water to form the benzimidazole ring. The presence of the nitro group on the phenylenediamine ring can influence the reactivity, potentially requiring adjustments to the reaction conditions, such as the choice of acid catalyst or reaction temperature.

A similar strategy involves the cyclo-condensation of 4-nitro-o-phenylenediamine with various phenoxyacetic acids in the presence of an HCl catalyst, which has been shown to produce 5-nitro-2-aryl substituted-1H-benzimidazole libraries. tandfonline.com This highlights the feasibility of using substituted carboxylic acids for the synthesis of 2-substituted 5-nitrobenzimidazoles.

Multi-Step Conversions from Readily Available Starting Materials

An alternative to direct cyclization with a functionalized precursor is a multi-step synthesis starting from more readily available materials. This approach offers flexibility in introducing various substituents on the benzimidazole core. A plausible multi-step synthesis for this compound can be conceptualized based on established benzimidazole synthesis protocols.

One such versatile synthesis, analogous to the preparation of related nitrobenzimidazoles like etonitazene, begins with the alkylation of a dinitrochlorobenzene derivative. wikipedia.org For the target compound, a potential pathway is outlined below:

Alkylation of 2,4-dinitrochlorobenzene: The synthesis can commence with the reaction of 2,4-dinitrochlorobenzene with a suitable amine.

Selective Reduction: The subsequent step involves the selective reduction of one of the nitro groups. The 2-nitro group is typically more susceptible to reduction, for instance, using ammonium (B1175870) sulfide. wikipedia.org This yields a substituted 2-amino-5-nitroaniline.

Cyclization: The resulting diamine can then be reacted with a suitable precursor to form the 2-substituted benzimidazole ring. For introducing the 1-ethanol group, this could involve reaction with the hydrochloride salt of the imino ethyl ether of a protected hydroxyacetic acid derivative. wikipedia.org

Deprotection: The final step would involve the removal of any protecting groups from the hydroxyl function to yield this compound.

This multi-step approach allows for the construction of the benzimidazole core and the introduction of the desired side chain in a controlled manner.

Innovative and Sustainable Synthetic Approaches for Benzimidazole Derivatives

Recent advancements in organic synthesis have focused on the development of more efficient, environmentally friendly, and sustainable methods. These innovative approaches are applicable to the synthesis of a wide range of benzimidazole derivatives, including those with nitro substituents.

Catalytic Strategies in Benzimidazole Synthesis (e.g., Metal-Mediated, Lewis Acid Catalysis)

Catalytic methods offer significant advantages over traditional stoichiometric reactions, including milder reaction conditions, higher yields, and greater selectivity.

Metal-Mediated Catalysis: A variety of metal catalysts have been employed for the synthesis of benzimidazoles. Supported gold nanoparticles (AuNPs), for instance, have been shown to be effective catalysts for the reaction between o-phenylenediamine and aldehydes to yield 2-substituted benzimidazoles under ambient conditions. researchgate.netmdpi.com Iron-catalyzed one-pot, three-component synthesis of benzimidazoles has also been developed, offering an efficient and environmentally friendly process. nih.gov Other transition metals such as copper have also been utilized in the synthesis of functionalized benzimidazoles through oxidative C-H aminations. rsc.org

| Catalyst Type | Reactants | Key Advantages |

| Metal-Mediated | ||

| Au/TiO₂ | o-phenylenediamine, aldehydes | Ambient conditions, high yields, catalyst reusability researchgate.netmdpi.com |

| Fe(III)-porphyrin | benzo-1,2-quinone, aldehydes, ammonium acetate | One-pot, mild conditions, high yields nih.gov |

| Cu(II) | anilines, cyclic amines | High selectivity, use of naturally abundant catalyst rsc.org |

| Lewis Acid | ||

| ZrCl₄, SnCl₄·5H₂O, TiCl₄ | o-phenylenediamines, orthoesters | High catalytic activity, efficient transformation researchgate.net |

| MgCl₂·6H₂O | o-phenylenediamines, aldehydes | High yields, short reaction times rsc.org |

| p-TSOH | o-phenylenediamine, aldehydes/carboxylic acids | Effective, inexpensive, and readily available catalyst orientjchem.org |

Lewis Acid Catalysis: Lewis acids are effective catalysts for the condensation reaction between o-phenylenediamines and carbonyl compounds or their equivalents. researchgate.net Various Lewis acids such as ZrCl₄, SnCl₄·5H₂O, and TiCl₄ have demonstrated high catalytic activity in the synthesis of benzimidazole derivatives from orthoesters. researchgate.net More common and inexpensive Lewis acids like magnesium chloride hexahydrate (MgCl₂·6H₂O) and p-toluenesulfonic acid (p-TSOH) have also been successfully used to catalyze the synthesis of 2-substituted benzimidazoles from aldehydes and carboxylic acids, respectively. rsc.orgorientjchem.org

Green Chemistry Techniques (e.g., Microwave Irradiation, Intermittent Grinding, Ionic Liquid Utilization)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. Several green techniques have been successfully applied to the synthesis of benzimidazole derivatives.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. jocpr.com The synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries has been efficiently achieved through microwave-assisted cyclo-condensation of 4-nitro-o-phenylenediamine with various phenoxyacetic acids. tandfonline.com This method offers good to excellent yields in a matter of minutes. tandfonline.com Similarly, other nitro-benzimidazole derivatives have been synthesized under microwave irradiation, highlighting the broad applicability of this technique. ajol.infoconnectjournals.comresearchgate.net

Intermittent Grinding: Mechanochemical methods, such as grinding, offer a solvent-free or solvent-minimized approach to chemical synthesis. The synthesis of benzimidazoles has been achieved using a mortar and pestle grinding technique in the presence of a catalytic amount of acetic acid, leading to high yields. exlibrisgroup.comresearchgate.net This method is environmentally friendly and efficient. exlibrisgroup.comresearchgate.net Another approach involves intermittent microwave promotion of a grinding reaction, which has been used for the synthesis of benzimidazoles from aromatic aldehydes and o-phenylenediamine with excellent yields. tandfonline.com

Ionic Liquid Utilization: Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. tcichemicals.comnih.gov They can act as both the solvent and catalyst in chemical reactions. The synthesis of benzimidazole derivatives has been successfully carried out in ionic liquids, often leading to excellent yields under ambient conditions. researchgate.net Imidazolium and benzimidazolium-based ionic liquids have been prepared and used as efficient media for organic reactions. isca.me These properties make ionic liquids an attractive alternative to traditional volatile organic solvents in the synthesis of benzimidazole derivatives. nih.gov

| Green Technique | Description | Key Advantages |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Rapid reactions, high yields, cleaner products tandfonline.comjocpr.comajol.infoconnectjournals.comresearchgate.net |

| Intermittent Grinding | Mechanical grinding of reactants, often with minimal or no solvent. | Environmentally friendly, solvent-free, high efficiency exlibrisgroup.comresearchgate.nettandfonline.com |

| Ionic Liquid Utilization | Use of ionic liquids as solvents and/or catalysts. | Green solvents, recyclable, can enhance reaction rates tcichemicals.comnih.govresearchgate.netisca.menih.gov |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 5 Nitro 1h Benzimidazol 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzimidazole (B57391) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing nitro group at the 5-position would further influence the chemical shifts of the aromatic protons.

The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methine proton (-CH) adjacent to the hydroxyl group would likely appear as a quartet, coupled to the protons of the methyl group. The methyl protons (-CH₃) would, in turn, be expected to show up as a doublet, coupled to the methine proton. A proton on the imidazole (B134444) nitrogen (N-H) would also be present, likely as a broad singlet in the downfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| N-H | Downfield, broad | Singlet |

| -CH(OH) | ~5.0 | Quartet |

| -OH | Variable, broad | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the benzimidazole ring are expected to resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom C2, being part of the imidazole ring and bonded to the ethanol (B145695) substituent, would have a characteristic chemical shift. The carbon atom bearing the nitro group (C5) and the carbons adjacent to it would also exhibit distinct chemical shifts due to the electronic effects of the nitro group.

The aliphatic carbons of the ethanol substituent would appear in the upfield region of the spectrum. The methine carbon (-CHOH) is expected around 60-70 ppm, while the methyl carbon (-CH₃) would be found in the more shielded region, typically below 30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic/Imidazole Carbons | 110 - 160 |

| -CH(OH) | 60 - 70 |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed. An HSQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals observed in the ¹H and ¹³C NMR spectra. This technique would be instrumental in confirming the connectivity within the ethanol substituent and assigning the protons to their corresponding carbons in the benzimidazole ring system.

Vibrational Spectroscopy for Identification of Key Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the imidazole ring is also expected in this region, often appearing as a sharper peak.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Imidazole) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch (Imidazole) | 1600 - 1650 |

| NO₂ Asymmetric Stretch | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1300 - 1350 |

Raman Spectroscopy Applications (e.g., FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" modes, would be expected to be strong in the Raman spectrum. The symmetric stretching vibration of the nitro group is also typically Raman active. The C-C and C-H vibrations of the ethanol side chain would also be observable. The combination of FT-IR and Raman data would provide a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it provides a precise molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to ascertain the exact molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₉N₃O₃. This calculated value would then be compared to the experimentally determined mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. A close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), would provide unambiguous confirmation of the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₉H₉N₃O₃ | [M+H]⁺ | 208.0717 |

| C₉H₉N₃O₃ | [M+Na]⁺ | 230.0536 |

| C₉H₉N₃O₃ | [M-H]⁻ | 206.0571 |

Note: This table represents theoretical values. Experimental data is not currently available in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the types of electronic transitions possible within the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the conjugated π-system of the nitrobenzimidazole core. The benzimidazole ring system, being aromatic, possesses a delocalized π-electron system. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the ethanol substituent can influence the energy of these transitions and thus the position of the absorption maxima (λmax).

An analysis of the UV-Vis spectrum would involve identifying the λmax values and correlating them to specific electronic transitions. The intensity of the absorption bands (molar absorptivity, ε) would also be determined. Solvatochromism studies, where the spectrum is recorded in solvents of varying polarity, could provide further information about the nature of the electronic transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzimidazole ring | 250-350 |

| n → π* | Nitro group | > 300 |

Note: This table is predictive, based on the analysis of similar compounds. Specific experimental data for this compound is not available.

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high accuracy. This allows for the precise measurement of bond lengths, bond angles, and torsion angles.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

A key aspect of crystallographic analysis is the examination of intermolecular interactions, which govern how molecules pack together in the crystal lattice. For this compound, several types of intermolecular interactions would be anticipated.

Hydrogen bonding is expected to be a dominant feature, given the presence of the N-H group in the imidazole ring and the hydroxyl (-OH) group of the ethanol substituent, which can act as hydrogen bond donors. The nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group can serve as hydrogen bond acceptors.

Pi-pi stacking interactions between the aromatic benzimidazole rings of adjacent molecules are also likely to play a significant role in the crystal packing. These interactions arise from the attractive, noncovalent forces between delocalized π-electron systems.

Conformational Features in the Crystalline Environment

The crystal structure would also reveal the specific conformation adopted by the this compound molecule in the solid state. This includes the orientation of the ethanol substituent relative to the benzimidazole ring and the planarity of the bicyclic ring system. Torsion angles would precisely define the spatial relationship between different parts of the molecule. This information is critical for understanding the molecule's shape and how it interacts with its environment.

Computational and Theoretical Investigations of 1 5 Nitro 1h Benzimidazol 2 Yl Ethanol

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. For benzimidazole (B57391) derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. icm.edu.plresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The energetic stability of the optimized structure is confirmed by performing a vibrational frequency analysis. A true energy minimum is characterized by the absence of any imaginary frequencies, confirming that the calculated geometry represents a stable conformation of the molecule. esisresearch.org This analysis is vital for ensuring that all subsequent property calculations are based on a realistic and stable molecular structure.

Illustrative Optimized Geometrical Parameters: This table shows the expected format for optimized geometrical parameters based on typical values for benzimidazole structures. Actual values for the title compound require specific calculations.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-C (ring) | ~ 1.40 Å |

| C-N (ring) | ~ 1.35 Å | |

| N-O (nitro) | ~ 1.25 Å | |

| Bond Angle | C-N-C (ring) | ~ 108° |

| O-N-O (nitro) | ~ 125° | |

| Dihedral Angle | C-C-N-C | ~ 0° or 180° (planar) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive and easily polarizable.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. These parameters help in predicting how the molecule will interact in a chemical reaction.

Illustrative Global Reactivity Descriptors: This table outlines key electronic properties derived from HOMO-LUMO energies. The values are illustrative.

| Property | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net

The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These sites, typically around hydrogen atoms, are prone to nucleophilic attack. nih.gov

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atoms of the imidazole (B134444) ring. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl and N-H protons.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman active vibrational frequencies of a molecule. researchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. icm.edu.plmdpi.com

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to achieve better agreement with experimental spectra. A detailed assignment is often performed using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode of vibration. researchgate.net

Illustrative Vibrational Frequencies and Assignments: This table provides an example of how computed vibrational modes are presented. Frequencies are hypothetical.

| Vibrational Mode | Illustrative Calculated Frequency (cm-1) | Assignment |

| O-H stretch | ~ 3600 | Hydroxyl group |

| N-H stretch | ~ 3500 | Imidazole ring |

| C-H stretch (aromatic) | ~ 3100 | Benzene (B151609) ring |

| C-H stretch (aliphatic) | ~ 2950 | Ethanol (B145695) group |

| C=C stretch (aromatic) | ~ 1600-1450 | Ring stretching |

| NO2 asymm. stretch | ~ 1550 | Nitro group |

| NO2 symm. stretch | ~ 1350 | Nitro group |

| C-O stretch | ~ 1100 | Hydroxyl group |

Simulated NMR Chemical Shifts (e.g., Gauge-Invariant Atomic Orbital (GIAO) Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is a highly effective approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts of a molecule. nih.govnih.gov

These calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. Comparing the calculated chemical shifts with experimental data provides a robust method for structural verification and assignment of NMR signals. icm.edu.plmdpi.com

Illustrative ¹H and ¹³C NMR Chemical Shifts: This table shows a representative comparison of theoretical and experimental NMR data. Chemical shifts are for illustrative purposes only.

| Atom Position | Illustrative Calc. δ (ppm) | Illustrative Exp. δ (ppm) |

| ¹H NMR | ||

| N-H | ~ 12.0 | ~ 12.1 |

| C4-H | ~ 8.5 | ~ 8.4 |

| C6-H | ~ 8.2 | ~ 8.1 |

| C7-H | ~ 7.8 | ~ 7.7 |

| CH (ethanol) | ~ 5.0 | ~ 5.1 |

| OH | ~ 5.5 | ~ 5.6 |

| CH3 | ~ 1.6 | ~ 1.5 |

| ¹³C NMR | ||

| C2 | ~ 155 | ~ 154 |

| C4 | ~ 115 | ~ 114 |

| C5 | ~ 145 | ~ 144 |

| C6 | ~ 120 | ~ 119 |

| C7 | ~ 118 | ~ 117 |

| C8 (C3a) | ~ 142 | ~ 141 |

| C9 (C7a) | ~ 138 | ~ 137 |

| CH (ethanol) | ~ 65 | ~ 64 |

| CH3 | ~ 22 | ~ 21 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate the electronic absorption spectra of molecules, providing insights into their electronic transitions. qnl.qanih.govaps.org For nitrobenzimidazole derivatives, TD-DFT calculations are instrumental in understanding the influence of structural modifications and solvent effects on their spectral properties. qnl.qa

Studies on related nitro-substituted heterocyclic compounds demonstrate that the nitro group can significantly alter the spectral features, often inducing an intramolecular charge transfer (ICT) that results in new absorption bands. qnl.qanih.gov TD-DFT calculations, often performed with functionals like CAM-B3LYP or B3LYP and basis sets such as 6–31+G(d), can simulate absorption spectra by calculating the first several excitation states from the optimized ground-state geometry. qnl.qaresearchgate.net The simulated spectra are then benchmarked against experimental UV/Vis data to validate the computational model. qnl.qa

For nitroaromatic compounds, TD-DFT helps identify the key molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), that are involved in the primary electronic transitions. qnl.qaresearchgate.net The energy and oscillator strength (f) for these transitions are calculated to predict the wavelength of maximum absorption (λmax). nih.gov The solvent environment is a critical factor and is often modeled using implicit solvation models like the Integral Equation Formalism variant Polarizable Continuum Model (IEFPCM) to account for solute-solvent interactions. qnl.qaresearchgate.net The polarity of the solvent can influence the energy levels of the frontier molecular orbitals, leading to shifts in the absorption spectra. researchgate.net For instance, in some nitro-substituted compounds, a negative solvatochromic behavior (a shift to a shorter wavelength in more polar solvents) is observed, which can be rationalized by TD-DFT calculations that show how solvent polarity affects the HOMO-LUMO energy gap. qnl.qa

Table 1: Representative TD-DFT Data for Nitroaromatic Compounds in Different Solvents This table is illustrative, based on typical findings for related compounds, as specific data for this compound was not available in the search results.

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| Gas Phase | 340 | 0.45 | HOMO -> LUMO |

| Acetonitrile | 335 | 0.48 | HOMO -> LUMO |

| Water | 332 | 0.51 | HOMO -> LUMO |

| Methanol | 334 | 0.49 | HOMO -> LUMO |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable conformers (rotational isomers) and mapping the potential energy surface (PES) to understand the energy barriers between them.

For ethanol, computational studies have identified both trans and gauche conformers, with a small energy gap between them. nih.gov Similarly, for this compound, rotation around the single bond connecting the ethanol group to the benzimidazole ring would lead to different conformers. The nitro group's orientation relative to the benzimidazole ring plane is another critical dihedral angle that influences the molecule's electronic structure and stability. researchgate.net

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to optimize the geometries of various possible conformers and calculate their relative energies. nih.gov The PES can be constructed by systematically changing key dihedral angles and calculating the energy at each point. This process reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively, as well as the transition states that represent the energy barriers to interconversion. For nitro-containing systems, geometric optimization has shown that the nitro group may twist out of the plane of the aromatic ring in the excited state, which is a critical factor in its photophysical properties. researchgate.net

Tautomeric Equilibria and Regioisomeric Stability of Nitrobenzimidazole Systems

Benzimidazole and its derivatives, including this compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. encyclopedia.pubnih.gov This phenomenon, known as annular prototropic tautomerism, results in a dynamic equilibrium between two or more structural isomers. encyclopedia.puborientjchem.org The position of the nitro group (e.g., at position 5 or 6) also introduces regioisomerism, and the relative stability of these isomers is a key aspect of their chemistry.

The tautomeric equilibrium is influenced by several factors, including the nature and position of substituents, the solvent, and temperature. nih.govmdpi.com For 5(6)-nitro-substituted benzimidazoles, computational studies using methods like AM1 and PM3 have been used to calculate the relative stabilities of the tautomers. researchgate.net These studies often find that for 5(6)-nitrobenzimidazole derivatives, one tautomeric form may be favored over the other. researchgate.netsemanticscholar.org The equilibrium can be quantified by the tautomeric equilibrium constant (KT), which can be derived from the calculated Gibbs free energy difference (ΔG) between the tautomers. researchgate.net

In solution, especially in polar solvents like DMSO, the rate of proton transfer can be slow enough on the NMR timescale to allow for the observation of signals from both tautomers, enabling experimental determination of their relative populations. encyclopedia.pubresearchgate.net Computational models must often include explicit solvent molecules to accurately reproduce experimental findings, as intermolecular hydrogen bonds with the solvent can compete with intramolecular interactions and significantly influence the equilibrium. mdpi.com

Molecular Docking Simulations for Investigating Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug design for understanding how molecules like this compound might interact with biological targets. nih.govnih.govijsrst.com

For benzimidazole derivatives, docking studies have been performed against various protein targets, such as enzymes and receptors implicated in different diseases. ijsrst.comukm.mynih.gov The process begins with preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). ukm.myorientjchem.org Water molecules are typically removed, and hydrogen atoms are added before the simulation is run using software like AutoDock Vina or VLifeMDS. ijsrst.comukm.myorientjchem.org The results provide a ranked list of possible binding poses based on their predicted binding affinities. ukm.my

A key outcome of molecular docking is the detailed visualization of the interactions between the ligand and the amino acid residues in the protein's binding pocket. ukm.myresearchgate.net For benzimidazole-based compounds, analyses consistently highlight the importance of hydrogen bonds and hydrophobic interactions. ukm.myresearchgate.net

The nitrogen atoms in the benzimidazole ring and the hydroxyl and nitro groups of this compound can act as hydrogen bond donors or acceptors, forming crucial connections with polar residues in the binding site. ukm.my The aromatic benzimidazole ring itself can participate in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. ukm.my Visualization tools like Discovery Studio and PyMOL are used to generate 3D images of the docked complex, clearly showing these interactions as dashed lines and highlighting the specific residues involved. researchgate.netorientjchem.org This detailed understanding of interaction modes is essential for explaining the compound's biological activity and for guiding the rational design of more potent derivatives. researchgate.net

Table 2: Example of Molecular Docking Interaction Data for a Benzimidazole Derivative This table is a generalized representation based on typical docking results for benzimidazole compounds, as specific data for the target compound was not available.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase (e.g., EGFR) | -8.2 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Example Kinase (e.g., EGFR) | -8.2 | Asp855, Val726 | Hydrogen Bond, Hydrophobic |

| Example Tubulin | -7.9 | Cys241, Leu255 | Hydrogen Bond, Hydrophobic |

| Example Tubulin | -7.9 | Asn258 | Hydrogen Bond |

Correlation of Theoretical Parameters with Experimental Observations (e.g., Electrochemical Properties)

A powerful application of computational chemistry is its ability to correlate calculated molecular properties with experimentally measured data. For nitrobenzimidazole derivatives, DFT calculations can provide valuable insights into their electrochemical behavior. researchgate.net

There is often a strong linear correlation between the energies of the frontier molecular orbitals (HOMO and LUMO), calculated using DFT, and the experimental redox potentials obtained from techniques like cyclic voltammetry. researchgate.netresearchgate.net Specifically, the HOMO energy is related to the oxidation potential, while the LUMO energy is linked to the reduction potential. researchgate.net The reduction of the nitro group is a characteristic electrochemical process for these compounds. researchgate.net

Studies on 2-aryl-5(or 6)-nitrobenzimidazoles have demonstrated that DFT calculations can accurately predict structural data, which is validated by agreement with experimental NMR chemical shifts. researchgate.net Furthermore, a good correlation has been found between DFT-calculated HOMO-LUMO energies and experimental redox potentials. researchgate.net This synergy between theoretical calculations and experimental results is crucial. It not only validates the computational models but also allows for the rational design of new molecules with tailored electrochemical properties for applications such as molecular sensors. researchgate.net By establishing these correlations, theoretical parameters can be used to predict the behavior of novel, unsynthesized compounds, accelerating the discovery process. researchgate.netresearchgate.net

Mechanistic Studies of Molecular Interactions and Reactivity of Nitrobenzimidazole Derivatives

Investigations into Enzyme-Ligand Interactions at a Molecular Level

Nitrobenzimidazole derivatives have been identified as potent inhibitors of various enzymes critical to cellular function and disease progression. Their mechanisms of action, while diverse, often involve the disruption of the enzyme's catalytic cycle.

DNA Topoisomerases: These enzymes are crucial for managing the topological states of DNA. nih.gov Certain benzimidazole (B57391) derivatives act as selective inhibitors of DNA topoisomerase I. nih.gov The mechanism of inhibition often involves the stabilization of the transient enzyme-DNA covalent complex, which prevents the re-ligation of the cleaved DNA strand. nih.gov This leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. nih.govcrsubscription.com Some inhibitors, such as certain copper-based benzimidazole derivatives, are thought to occupy the topoisomerase I binding site, forming a stable complex with DNA and thereby inhibiting the enzyme's activity. crsubscription.com The binding can occur in either the major or minor groove of the DNA helix, depending on the specific structure of the derivative. crsubscription.com

Alpha-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govmdpi.com Benzimidazole derivatives have shown significant α-glucosidase inhibitory activity, often surpassing that of standard drugs like acarbose. nih.govresearchgate.net Kinetic studies of potent derivatives, such as certain benzimidazole-thioquinoline compounds, have revealed a competitive inhibition pattern. nih.gov This suggests that these inhibitors bind to the active site of the enzyme, competing with the natural substrate. Molecular docking studies support this, indicating that these compounds form interactions with key amino acid residues within the enzyme's active site. researchgate.netmdpi.com

Cytochrome P450 Enzymes: While specific studies on the inhibition of Cytochrome P450 enzymes by "1-(5-Nitro-1h-benzimidazol-2-yl)ethanol" are not prevalent in the reviewed literature, the broad inhibitory potential of benzimidazole derivatives against various enzymes suggests this as a plausible area for future investigation.

Molecular Recognition and Binding Events in Biological Models (e.g., interactions with bacterial proteins in silico)

In silico molecular docking studies have provided significant insights into the binding interactions between nitrobenzimidazole derivatives and bacterial proteins, which are crucial for understanding their antimicrobial potential. These computational methods predict the binding affinity and the specific interactions between a ligand (the nitrobenzimidazole derivative) and its target protein receptor.

For instance, in silico antibacterial studies have been conducted on nitrobenzimidazole derivatives with the proteins of Escherichia coli (PDB ID: 2VH1) and Bacillus cereus (PDB ID: 5N1P). orientjchem.org The results, measured in terms of binding affinity (kcal/mol), indicate the strength of the interaction. A more negative binding affinity value suggests a stronger and more stable interaction. These studies have shown that synthesized nitrobenzimidazole compounds can exhibit appreciable binding affinity with the protein receptor of E. coli, and moderate affinity with the protein of B. cereus. orientjchem.org The interactions often involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site of the target protein. ijpsjournal.com

Computational design and docking studies have also been used to develop benzimidazole derivatives as potential inhibitors of E. coli DNA gyrase B. mdpi.com These studies aim to design molecules with functional groups that can form favorable interactions with specific residues in the enzyme's active site, such as Asn46, Asp73, and Arg136, thereby enhancing their inhibitory potential. ijpsjournal.commdpi.com

Table 1: In Silico Molecular Docking of Nitrobenzimidazole Derivatives with Bacterial Proteins Data extracted from in silico antibacterial studies of synthesized nitrobenzimidazole derivatives. orientjchem.org

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

| XY-1 | Bacillus cereus (5N1P) | -5.9 |

| XY-1 | Escherichia coli (2VH1) | -7.6 |

| XY-2 | Bacillus cereus (5N1P) | -5.7 |

| XY-2 | Escherichia coli (2VH1) | -7.1 |

| XY-3 | Bacillus cereus (5N1P) | -4.3 |

| XY-3 | Escherichia coli (2VH1) | -7.4 |

| Streptomycin (Standard) | Bacillus cereus (5N1P) | -6.5 |

| Streptomycin (Standard) | Escherichia coli (2VH1) | -6.5 |

Electrochemical Behavior and Redox Properties of Nitrobenzimidazoles

The electrochemical properties of nitrobenzimidazole derivatives are of significant interest due to their relevance in various biological and chemical processes. The nitro group present in these molecules is electrochemically active and can undergo reduction.

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of electroactive species. sciepub.com For nitrobenzimidazole derivatives, CV studies have been employed to investigate the mechanism of their electrochemical reduction. researchgate.netresearchgate.net The reduction of the nitro group on the benzimidazole ring has been a primary focus of these investigations. researchgate.net

Studies have shown that the electrochemical reduction of nitrobenzimidazoles can be an irreversible process. researchgate.net The process often involves the transfer of multiple electrons and protons. For example, the reduction of the nitro group can lead to the formation of nitroso and hydroxylamine (B1172632) derivatives, which can be further studied using CV by observing new oxidation and reduction peaks at different scan rates. researchgate.net The stability of these intermediate species can also be assessed through such studies. researchgate.net In some cases, the reduction follows an ECE (electrochemical-chemical-electrochemical) mechanism. researchgate.net The specific potential at which reduction occurs is influenced by the molecular structure and the nature of the electrode material used (e.g., graphite, copper). researchgate.net

Differential pulse voltammetry, a related technique, has been used to study the interaction of nitro-containing benzimidazole derivatives with DNA. The electrochemical signal of the nitro compound decreases and shifts to more negative potentials upon the addition of DNA, indicating an interaction. nih.govresearchgate.net

The redox potentials of nitrobenzimidazole derivatives are intrinsically linked to their electronic structure. Computational methods, such as Density Functional Theory (DFT), have been used to correlate structural parameters with electrochemical properties. researchgate.net

A key finding from these theoretical studies is the correlation between the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) with the electrochemical oxidation and reduction potentials, respectively. researchgate.net A lower LUMO energy generally corresponds to an easier reduction of the molecule, which is reflected in a less negative reduction potential. The substituents on the benzimidazole ring can significantly influence these orbital energies and, consequently, the redox potentials. researchgate.net

The strong correlation observed between DFT-predicted quantum parameters and experimentally determined redox potentials underscores the utility of these computational approaches in understanding and predicting the electrochemical behavior of new nitrobenzimidazole derivatives. researchgate.net

Corrosion Inhibition Mechanisms: Adsorption Models and Surface Passivation

Benzimidazole and its derivatives, including nitro-substituted compounds, are recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. researchgate.netpeacta.org Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that passivates the surface and impedes the corrosion process. peacta.orgresearchgate.net

The adsorption mechanism involves the interaction between the inhibitor molecules and the metal surface. The benzimidazole ring, with its π-electrons and heteroatoms (nitrogen), facilitates this adsorption. peacta.org The process can involve both physical adsorption (physisorption), characterized by electrostatic interactions, and chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the inhibitor and the metal. bohrium.commdpi.com The dominant mode of adsorption can be inferred from thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads). bohrium.commdpi.com

The adsorption of these inhibitors on a metal surface often follows specific adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. The Langmuir adsorption isotherm is frequently used to model this behavior, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.netbohrium.comresearchgate.net

Quantum chemical calculations and molecular dynamics simulations have been employed to further elucidate the corrosion inhibition mechanism at a molecular level. bohrium.compku.edu.cn These theoretical studies help in understanding the relationship between the molecular structure of the inhibitor and its efficiency. Descriptors such as the energies of the HOMO and LUMO, as well as molecular surface area, are used to build quantitative structure-property relationships (QSPR) that can predict the inhibition efficiency of different benzimidazole derivatives. asianpubs.org These models have been successful in explaining the corrosion inhibition mechanism of this class of compounds. asianpubs.org

Table 2: Common Adsorption Isotherm Models for Corrosion Inhibitors A summary of frequently used models to describe the adsorption behavior of inhibitors on metal surfaces. ijstr.org

| Isotherm Model | Key Assumption |

| Langmuir | Adsorption is monolayer, with no interaction between adsorbed molecules. Each active site holds one adsorbate. |

| Freundlich | Describes reversible and non-ideal adsorption on heterogeneous surfaces. |

| Temkin | Considers the effect of indirect adsorbate-adsorbate interactions on adsorption. |

| El-Awady | A modified Langmuir isotherm that can account for the number of active sites occupied by the inhibitor molecule. |

Adsorption Isotherm Analysis (e.g., Langmuir, Adejo-Ekwenchi)

There is no specific research available that details the adsorption isotherm analysis of this compound on any surface. Studies on related but structurally distinct benzimidazole and nitroimidazole derivatives have been conducted, often in the context of corrosion inhibition on metal surfaces. These studies typically employ models like the Langmuir adsorption isotherm to understand the mechanism of interaction between the inhibitor molecules and the metal. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.

For a compound like this compound, such an analysis would involve measuring the surface coverage at different concentrations of the compound to determine parameters like the adsorption equilibrium constant. This would provide insight into the strength and nature of the surface interaction. However, without experimental data, no such analysis can be presented.

Computational Modeling of Surface Adsorption

Similarly, specific computational models detailing the surface adsorption of this compound are absent from the scientific literature. Computational studies, often using Density Functional Theory (DFT) or Monte Carlo simulations, are powerful tools to investigate adsorption phenomena at the molecular level. For related benzimidazole derivatives, these studies have been used to calculate adsorption energies, identify the most stable adsorption configurations, and elucidate the electronic interactions between the molecule and a surface.

Such a study on this compound would likely investigate the roles of the nitro group (-NO2), the benzimidazole ring system, and the ethanol (B145695) side chain in the adsorption process. The heteroatoms (N, O) are expected to be key sites for interaction. Without dedicated computational studies, any discussion on bond lengths, charge transfer, or adsorption energies would be purely speculative.

General Principles of Reactivity and Structure-Activity Relationships at the Molecular Level

While specific reactivity studies on this compound are not available, general principles for the broader class of nitrobenzimidazole derivatives can be discussed. The structure-activity relationships (SAR) of these compounds are of significant interest in medicinal chemistry.

The key structural features influencing the reactivity and biological activity of nitrobenzimidazole derivatives include:

The Benzimidazole Core: This bicyclic aromatic system is a crucial pharmacophore. Its planar structure allows for stacking interactions with biological macromolecules. The nitrogen atoms can act as hydrogen bond donors and acceptors.

The Nitro Group (-NO2): The position and presence of the electron-withdrawing nitro group significantly impact the electronic properties of the benzimidazole ring. The 5-nitro substitution, as seen in the target compound, is common. This group is often crucial for the biological activity of these compounds, sometimes through bioreduction to reactive nitroso or hydroxylamino intermediates under hypoxic conditions. For instance, in the related 2-benzylbenzimidazole 'nitazene' opioids, removal of the 5-nitro group has been shown to cause a pronounced decrease in potency.

Substitution at the 2-position: The substituent at this position greatly influences the molecule's properties. In the case of this compound, the ethanol group provides a hydroxyl moiety (-OH) which can participate in hydrogen bonding, potentially influencing solubility and interaction with biological targets.

Advanced Applications and Future Research Trajectories for 1 5 Nitro 1h Benzimidazol 2 Yl Ethanol Analogues

Applications in Coordination Chemistry and Metal Complexation

The nitrogen atoms within the imidazole (B134444) ring of benzimidazole (B57391) derivatives make them excellent ligands for a wide array of metal ions. The presence of additional functional groups, such as the nitro and hydroxyl groups in analogues of 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol, provides multiple coordination sites, leading to the formation of stable and structurally diverse metal complexes. nih.gov

Design and Synthesis of Metal-Benzimidazole Complexes

The synthesis of metal complexes involving benzimidazole-based ligands is typically straightforward, often involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net For instance, transition metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol have been synthesized by reacting the ligand with metal acetates or sulfates in methanol. nih.govresearchgate.net The electron-withdrawing nature of the nitro group on the benzimidazole ring can influence the electronic environment of the metal center, which is a critical factor in designing complexes with specific catalytic or biological activities. nih.govresearchgate.net

The design of these complexes often targets specific applications. For example, metal complexes with nitro-substituted benzimidazole ligands are explored for their potential in catalysis and medicinal chemistry. nih.govresearchgate.net The synthesis strategy can be adapted to control the stoichiometry of the resulting complex, leading to different metal-to-ligand ratios and, consequently, varied geometries and properties.

Ligand Binding Modes and Complex Geometries

The coordination of this compound analogues to metal ions can occur through several binding modes. The primary coordination sites are the nitrogen atoms of the imidazole ring. Additionally, the hydroxyl group of the ethanol (B145695) substituent and the oxygen atoms of the nitro group can participate in coordination, allowing the ligand to act as a multidentate chelator.

X-ray crystallography is a powerful tool for elucidating the precise binding modes and geometries of these metal complexes. nih.gov For many metal-benzimidazole complexes, single-crystal X-ray diffraction analysis has revealed monomeric tetra-coordinated structures. nih.gov The resulting coordination polyhedron around the metal center is often a distorted tetrahedral or a quasi-regular tetragonal geometry. nih.govekb.eg For example, in some mercury(II) complexes with benzimidazole ligands, a distorted tetrahedral coordination environment is observed, with the ligand binding through its nitrogen atoms. nih.gov The planarity of the benzimidazole group is a common feature in these crystal structures. researchgate.net

Table 1: Examples of Metal Complexes with Substituted Benzimidazole Ligands and Their Geometries This table is interactive and allows for sorting and filtering of the data.

| Ligand | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| Benzylimidazole | Co(II), Zn(II), Hg(II) | Quasi-regular tetragonal | nih.gov |

| 1-methyl-2-aminobenzimidazole derivative | Cu(II), Co(II), Zn(II) | (Proposed) | nih.gov |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Co(II), Cu(II), Ni(II), Fe(II) | (Proposed) | nih.gov |

| 2-(4-nitrophenyl)-1H-benzimidazole | Mn(II), Fe(II) | (Proposed) | nih.gov |

| 2-benzimidazolethiole | Zn(II) | Distorted tetrahedral | ekb.eg |

Potential in Materials Science and Functional Materials

The unique properties of benzimidazole derivatives, such as their thermal stability and ability to engage in hydrogen bonding, make them attractive building blocks for functional materials. rsc.org Analogues of this compound are being explored for their potential integration into advanced materials with tailored properties.

Integration into Polymeric Structures and Membranes

Benzimidazole-containing polymers are known for their high thermal stability. researchgate.net However, the N-H group in the imidazole ring can lead to high water absorption due to hydrogen bonding. rsc.org Chemical modification, such as N-substitution on the imidazole ring, can mitigate this issue. For instance, the incorporation of a bulky N-phenyl substituent into a poly(benzimidazole imide) has been shown to lower water absorption while maintaining high thermal resistance. rsc.org Analogues of this compound could be functionalized and incorporated into polymer backbones to create materials with enhanced thermal and mechanical properties, as well as potentially new functionalities arising from the nitro and hydroxyl groups.

The development of composite materials is another promising area. For example, poly(2,5-benzimidazole) can be combined with carbon nanotubes to create multifunctional composite films with applications in various technologies. researchgate.net

Electrochemical Sensor Development

The ability of the benzimidazole moiety to coordinate with metal ions and its inherent electrochemical activity make it a suitable candidate for the development of electrochemical sensors. researchgate.net The sp2 hybridized nitrogen atom in the benzimidazole ring possesses a lone pair of electrons that can coordinate with metal ions, leading to detectable changes in optical or electrochemical properties. researchgate.net

While specific research on electrochemical sensors based on this compound is not widely reported, the broader class of benzimidazole derivatives has shown significant promise. These derivatives can be immobilized onto electrode surfaces to create sensitive and selective sensors for various analytes. The nitro group in the target compound's analogues could further enhance their electrochemical activity, making them potentially useful for sensing applications.

Development as Chemical Probes for Molecular Systems

Fluorescent chemical probes are invaluable tools for visualizing and quantifying specific analytes in complex biological and environmental systems. Benzimidazole derivatives are attractive scaffolds for the design of such probes due to their structural similarity to natural nucleotides and their favorable photophysical properties. researchgate.netresearchgate.net

Analogues of this compound can be developed as fluorescent probes. The benzimidazole core can act as a fluorophore, and the substituents can be tailored to introduce selectivity for specific analytes. The coordination of a target analyte, such as a metal ion, to the benzimidazole ligand can lead to a change in the fluorescence signal, such as quenching ('turn-off') or enhancement ('turn-on'). rsc.orgnih.govrsc.org

For example, benzimidazole-based fluorescent sensors have been designed for the selective detection of metal ions like Cu2+, Zn2+, and Co2+. rsc.orgmdpi.com The mechanism of sensing often involves processes like photoinduced electron transfer (PET), where the interaction with the analyte modulates the fluorescence of the probe. mdpi.com Nitro-substituted imidazoles have also been incorporated into fluorescent probes for detecting enzymatic activity, such as that of nitroreductase, which is relevant for monitoring reductive stress in cells. nih.gov The development of probes based on this compound analogues could therefore provide new tools for cellular imaging and environmental monitoring. nih.gov

Modulators of Molecular Pathways for in vitro Mechanistic Studies